N-(3-methoxyphenyl)thian-3-amine
Description
N-(3-Methoxyphenyl)thian-3-amine is a synthetic organic compound comprising a thiane (a six-membered sulfur-containing heterocycle) backbone with an amine group at the 3-position and a 3-methoxyphenyl substituent attached to the nitrogen. The sulfur atom in thiane may influence lipophilicity and metabolic stability compared to oxygen or nitrogen analogs .
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NOS/c1-14-12-6-2-4-10(8-12)13-11-5-3-7-15-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChI Key |
GTBMPJFUFVFWET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)thian-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with thian-3-amine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)thian-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-methoxyphenyl)thian-3-amine with structurally or functionally related compounds, emphasizing molecular features, biological activities, and mechanisms of action:
Key Observations:
Structural Influence on Activity: The 3-methoxyphenyl group is a recurring motif across diverse scaffolds (quinoline, thiazole, cinnamide), suggesting its role in enhancing target engagement or pharmacokinetics. For example, in compound 3k, this group contributes to antiangiogenic potency comparable to Vandetanib . Core Heterocycles dictate target specificity:
- Quinoline derivatives (e.g., ) exhibit antitumor activity via autophagy pathways .
- Thiazole-pyridine hybrids () target angiogenesis signaling .
- Cinnamides () antagonize TRPV1 receptors .
Positional Effects of Substituents :
- lists analogs with methoxy groups at the 2-, 3-, or 4-positions of the phenyl ring, indicating that the 3-methoxy position optimizes activity in certain contexts (e.g., TRPV1 antagonism in ) .
Potency and Therapeutic Potential: The quinoline derivative in demonstrates low micromolar IC50 values against cancer cell lines, while the cinnamide analog in shows nanomolar affinity for TRPV1 . Thian-3-amine’s sulfur atom may confer metabolic advantages over oxygenated analogs (e.g., improved resistance to oxidative degradation) .
Structure-Activity Relationship (SAR) Insights
- 3-Methoxy Group : Critical for bioactivity across multiple scaffolds; removal or positional isomerism (e.g., 2- or 4-methoxy) often reduces potency .
- Heterocycle Modifications: Replacing thiane with quinoline () enhances antitumor activity but may reduce CNS permeability due to increased molecular weight . Thiazole cores () improve antiangiogenic effects, likely due to planar geometry favoring kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
